

Recommended dosage of BAY 59-9435 for rodent studies.

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Compound of Interest

Compound Name: BAY 59-9435

Cat. No.: B2944350

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Application Notes for BAY 59-9435 in Rodent Studies

Introduction

BAY 59-9435 is a potent and highly selective, reversible, non-competitive inhibitor of hormone-sensitive lipase (HSL)[1][2][3]. It is a valuable tool for in vivo and in vitro studies investigating the role of HSL in lipid metabolism, insulin sensitivity, and associated signaling pathways. HSL is a key enzyme in the hydrolysis of triacylglycerols and diacylglycerols in adipocytes, and its inhibition allows for the specific investigation of the consequences of reduced lipolysis[4][5].

BAY 59-9435 has been shown to be effective in inhibiting mouse and rat HSL[2].

Mechanism of Action

BAY 59-9435 specifically targets HSL, with a reported IC₅₀ of 0.023 μM[6]. It does not significantly inhibit other lipases such as adipose triglyceride lipase (ATGL)[4][7]. In the canonical lipolysis pathway within adipocytes, β-adrenergic receptor activation stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which in turn phosphorylates and activates HSL[8]. By inhibiting HSL, **BAY 59-9435** blocks the breakdown of diacylglycerols, leading to a reduction in the release of free fatty acids (FFAs) and glycerol from adipose tissue[4][8]. This targeted inhibition allows researchers to dissect the physiological roles of HSL-mediated lipolysis.

Applications in Rodent Research

- **Metabolic Studies:** Investigating the impact of HSL inhibition on whole-body energy expenditure, insulin sensitivity, and glucose homeostasis.
- **Adipose Tissue Biology:** Studying the role of lipolysis in adipocyte signaling, inflammation, and the "browning" of white adipose tissue[4][9].
- **Cardiovascular Research:** Examining the effects of reduced fatty acid mobilization on cardiac metabolism and function.
- **Inflammation and Immunology:** Elucidating the link between lipolysis, fatty acid signaling, and inflammatory pathways[7][10].

Recommended Dosage and Administration Protocols

Dosage Summary for Rodent Studies

Rodent Species	Dosage Range	Route of Administration	Vehicle	Study Type	Reference
Mouse (C57BL/6J)	30 mg/kg	Oral Gavage	0.5% Methylcellulose	Acute & Chronic	[4][7][9][11]
Mouse (C57BL/6J)	30 mg/kg	Intraperitoneal Injection	Not specified	Acute	[10]
Mouse (C57BL/6J)	70 mg/kg	Oral Gavage	DMSO	Chronic (11 days)	[12]

Detailed Experimental Protocols

Protocol 1: Acute Inhibition of HSL in Mice

This protocol is adapted from studies investigating the acute effects of HSL inhibition on β -adrenergic receptor-stimulated gene expression and inflammation in adipose tissue[4][7][9].

- Animal Model: 8-10 week old male C57BL/6J mice.
- Materials:
 - **BAY 59-9435**
 - 0.5% (w/v) Methylcellulose in sterile water
 - β 3-adrenergic agonist (e.g., CL-316,243)
 - Oral gavage needles
 - Standard laboratory equipment for injections and tissue collection.
- Preparation of Dosing Solution:
 - Weigh the required amount of **BAY 59-9435**.
 - Prepare a 0.5% methylcellulose solution by dissolving methylcellulose in sterile water. This may require heating and stirring. Cool to room temperature before use.
 - Suspend **BAY 59-9435** in the 0.5% methylcellulose solution to achieve a final concentration suitable for administering 30 mg/kg in a reasonable volume (e.g., 10 ml/kg). Ensure the suspension is homogenous by vortexing before each administration.
- Administration Procedure:
 - Acclimatize mice to handling and gavage procedures.
 - Administer **BAY 59-9435** (30 mg/kg) or vehicle (0.5% methylcellulose) via oral gavage[11].
 - One hour after **BAY 59-9435** administration, inject the β 3-adrenergic agonist (e.g., 10 nmol CL-316,243, intraperitoneally) or saline control[4][7].
 - Euthanize mice 3 hours after the agonist injection[4][7].

- Collect tissues of interest (e.g., epididymal white adipose tissue) for downstream analysis (e.g., RNA extraction for gene expression analysis, protein extraction for western blotting).

Protocol 2: Chronic Inhibition of HSL in Mice

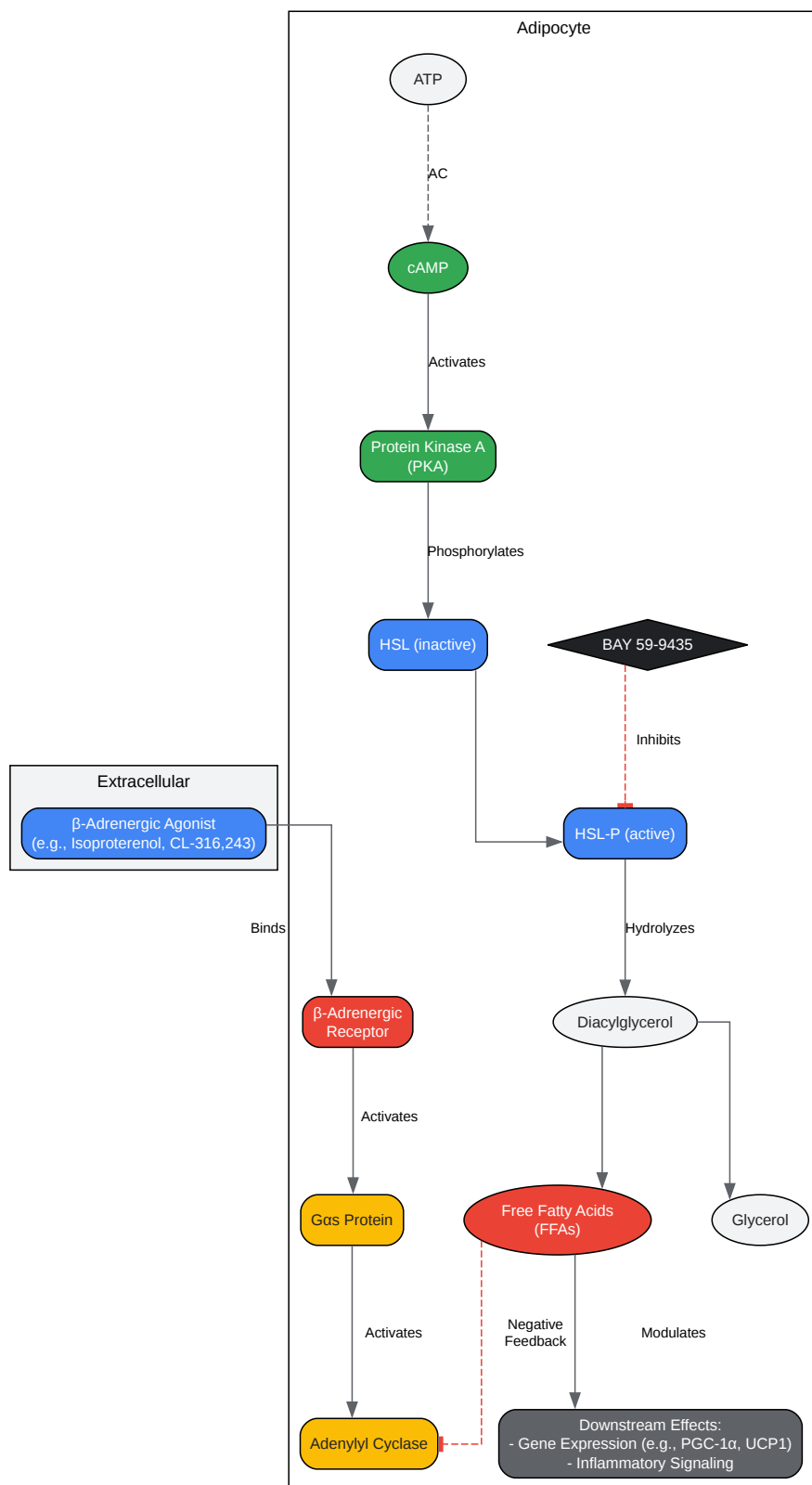
This protocol is based on a study examining the long-term effects of HSL inhibition on insulin sensitivity[12].

- Animal Model: 12-15 week old male C57BL/6J mice.
- Materials:
 - **BAY 59-9435**
 - Dimethyl sulfoxide (DMSO)
 - Oral gavage needles
- Preparation of Dosing Solution:
 - Dissolve **BAY 59-9435** in DMSO to a concentration that allows for the administration of 70 mg/kg once daily in a small volume.
- Administration Procedure:
 - Treat mice daily with an oral gavage of **BAY 59-9435** (70 mg/kg) or vehicle (DMSO) for the duration of the study (e.g., 11 days)[12].
 - Monitor animal health and body weight regularly.
 - At the end of the treatment period, perform relevant metabolic tests (e.g., glucose tolerance test, insulin tolerance test) or collect tissues for analysis.

Signaling Pathways and Visualizations

β-Adrenergic Receptor Signaling and HSL Inhibition

The following diagram illustrates the signaling cascade initiated by β -adrenergic receptor activation in an adipocyte and the point of intervention by **BAY 59-9435**.

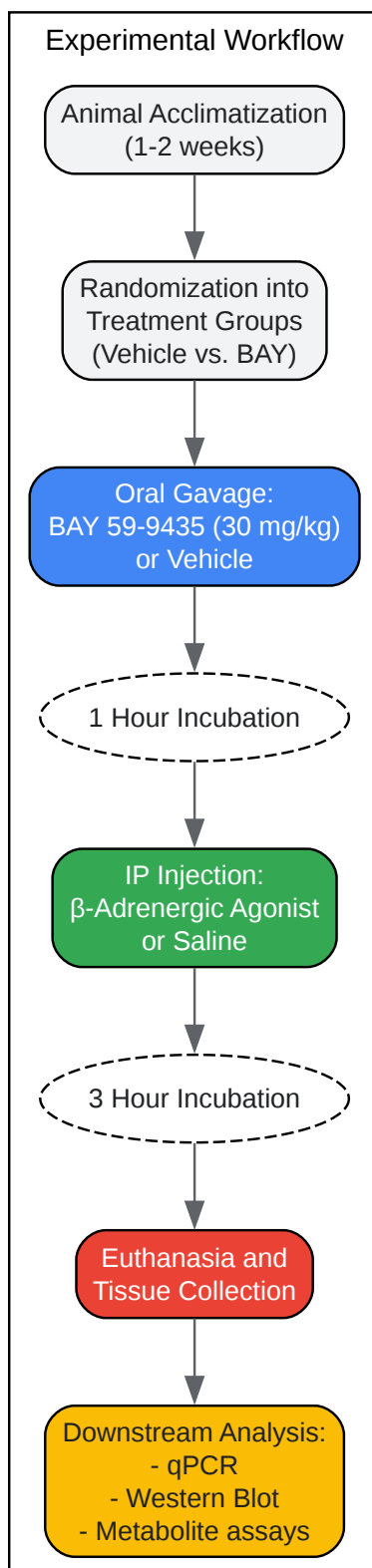


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Caption: Signaling pathway of β -adrenergic induced lipolysis and inhibition by **BAY 59-9435**.

Experimental Workflow for an Acute In Vivo Study

The following diagram outlines a typical experimental workflow for an acute study using **BAY 59-9435** in mice.



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Caption: Workflow for an acute in vivo study with **BAY 59-9435**.

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